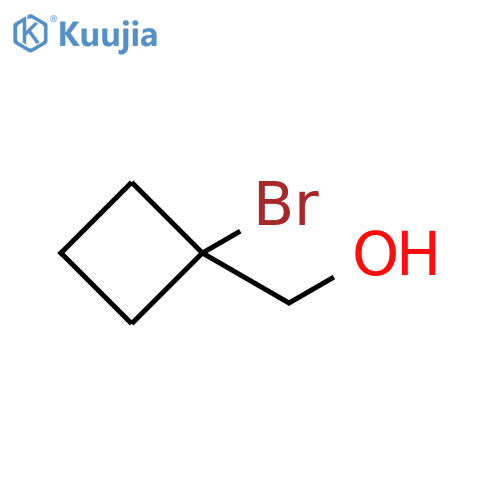Cas no 30896-87-8 (Cyclobutanemethanol, 1-bromo-)

Cyclobutanemethanol, 1-bromo- structure
商品名:Cyclobutanemethanol, 1-bromo-
Cyclobutanemethanol, 1-bromo- 化学的及び物理的性質
名前と識別子
-
- Cyclobutanemethanol, 1-bromo-
- 1-bromo-1-(hydroxymethyl)cyclobutane
- EN300-6756996
- 30896-87-8
- (1-bromocyclobutyl)methanol
-
- インチ: 1S/C5H9BrO/c6-5(4-7)2-1-3-5/h7H,1-4H2
- InChIKey: LTQJDTFEKCSGAG-UHFFFAOYSA-N
- ほほえんだ: C1(Br)(CO)CCC1
計算された属性
- せいみつぶんしりょう: 163.98368g/mol
- どういたいしつりょう: 163.98368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 68.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 1.612±0.06 g/cm3(Predicted)
- ふってん: 81-83 °C(Press: 29 Torr)
- 酸性度係数(pKa): 15.05±0.10(Predicted)
Cyclobutanemethanol, 1-bromo- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6756996-0.1g |
(1-bromocyclobutyl)methanol |
30896-87-8 | 95% | 0.1g |
$337.0 | 2023-05-30 | |
| Enamine | EN300-6756996-5.0g |
(1-bromocyclobutyl)methanol |
30896-87-8 | 95% | 5g |
$2816.0 | 2023-05-30 | |
| Enamine | EN300-6756996-10.0g |
(1-bromocyclobutyl)methanol |
30896-87-8 | 95% | 10g |
$4176.0 | 2023-05-30 | |
| Aaron | AR028KPC-10g |
(1-bromocyclobutyl)methanol |
30896-87-8 | 95% | 10g |
$5767.00 | 2023-12-15 | |
| 1PlusChem | 1P028KH0-250mg |
(1-bromocyclobutyl)methanol |
30896-87-8 | 95% | 250mg |
$657.00 | 2024-05-06 | |
| 1PlusChem | 1P028KH0-500mg |
(1-bromocyclobutyl)methanol |
30896-87-8 | 95% | 500mg |
$999.00 | 2024-05-06 | |
| Aaron | AR028KPC-100mg |
(1-bromocyclobutyl)methanol |
30896-87-8 | 95% | 100mg |
$489.00 | 2025-02-16 | |
| Aaron | AR028KPC-2.5g |
(1-bromocyclobutyl)methanol |
30896-87-8 | 95% | 2.5g |
$2642.00 | 2025-02-16 | |
| Aaron | AR028KPC-5g |
(1-bromocyclobutyl)methanol |
30896-87-8 | 95% | 5g |
$3897.00 | 2025-02-16 | |
| Enamine | EN300-6756996-0.5g |
(1-bromocyclobutyl)methanol |
30896-87-8 | 95% | 0.5g |
$758.0 | 2023-05-30 |
Cyclobutanemethanol, 1-bromo- 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
30896-87-8 (Cyclobutanemethanol, 1-bromo-) 関連製品
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 307-59-5(perfluorododecane)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
